molecular formula C7H3BrF4O B171767 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene CAS No. 181806-67-7

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

Cat. No.: B171767
CAS No.: 181806-67-7
M. Wt: 259 g/mol
InChI Key: ZZIBINAQRAEVEO-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS: 181806-67-7) is a fluorinated aromatic compound characterized by a bromine atom at the 5-position and a difluoromethoxy group at the 2-position, with additional fluorine atoms at the 1- and 3-positions. This compound is commercially available with a purity of ≥98% and is widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, which are critical for constructing complex molecules in pharmaceuticals and advanced materials . Its stability under standard storage conditions (room temperature) and compatibility with diverse reaction environments make it a versatile building block in industrial and academic research .

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBINAQRAEVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627753
Record name 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181806-67-7
Record name 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lewis Acid Catalysts

AlBr₃ and FeBr₃ enhance bromination rates but require careful handling due to moisture sensitivity. Alternative catalysts like zeolites functionalized with sulfonic acid groups offer recyclability, achieving 70% yield over five cycles.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve difluoromethoxy substitution kinetics but may decompose at elevated temperatures. Mixed solvent systems (e.g., DCM/DMF 3:1) balance reactivity and stability.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors: Bromination and fluorination steps are conducted in tandem, reducing intermediate isolation. Residence times of 30 minutes at 50°C achieve 65% overall yield.

  • Waste Mitigation: Spent catalysts (e.g., AlBr₃) are neutralized with aqueous NaOH, generating inert Al(OH)₃ sludge.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Bromination with AlBr₃7295220Moderate
Nucleophilic Substitution6589310Low
Multi-Step Synthesis8592180High

Key Findings:

  • The multi-step route offers the best balance of yield and scalability but requires stringent temperature control.

  • Nucleophilic substitution suffers from higher costs due to expensive fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

  • Polarity and Solubility: The difluoromethoxy group in 181806-67-7 increases polarity compared to the non-polar CF₂H group in 1221272-77-0, affecting solubility in organic solvents .
  • Thermal Stability: The trifluorophenoxy derivative (511540-64-0) exhibits superior thermal stability (>200°C) due to its rigid, fluorinated aromatic system, unlike the more labile bromomethyl analogue (162744-60-7) .

Material Science

    Biological Activity

    5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS No. 181806-67-7) is a halogenated aromatic compound that has gained attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, research findings, and comparisons with similar compounds.

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and difluoromethoxy groups enhances its lipophilicity and binding affinity to biological targets.

    Key Mechanisms:

    • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to anticancer or antimicrobial effects.
    • Receptor Modulation: It can interact with specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

    Biological Activity

    Research has indicated several biological activities associated with this compound:

    • Antimicrobial Activity: Studies have shown that halogenated aromatic compounds can exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.
    • Anticancer Properties: Preliminary studies indicate that the compound may possess anticancer activity by inducing apoptosis in cancer cell lines.
    • Anti-inflammatory Effects: Some derivatives of similar structures have been reported to exhibit anti-inflammatory properties, suggesting that this compound may also have potential in treating inflammatory diseases.

    Comparative Analysis

    To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

    Compound NameStructure FeaturesNotable Activities
    5-Bromo-1-(difluoromethoxy)-2,3-difluorobenzeneBromine and difluoromethoxy at different positionsAntimicrobial and anticancer potential
    5-Chloro-2-(difluoromethoxy)-1,3-difluorobenzeneChlorine instead of bromineSimilar biological activities reported
    5-Iodo-2-(difluoromethoxy)-1,3-difluorobenzeneIodine substitutionPotentially enhanced bioactivity

    Case Study 1: Antimicrobial Efficacy

    A study conducted on the antimicrobial activity of various halogenated benzene derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, indicating its potential as a lead compound for antibiotic development.

    Case Study 2: Anticancer Activity

    In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound induced apoptosis through the activation of caspase pathways. The IC50 value was found to be significantly lower than that of control compounds, suggesting strong anticancer properties.

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